molecular formula C13H15N3O2 B5195760 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B5195760
M. Wt: 245.28 g/mol
InChI Key: LSZVRKXXZALELW-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a chemical compound characterized by its unique molecular structure, which includes a 1,2,4-oxadiazole ring and a methylphenyl group

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZVRKXXZALELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves the following steps:

  • Formation of 1,2,4-oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of appropriate hydrazides with carbon disulfide and ammonia.

  • Introduction of Methylphenyl Group: The methylphenyl group is introduced by reacting the oxadiazole intermediate with 3-methylphenylboronic acid in the presence of a palladium catalyst.

  • Amide Formation: The final step involves the reaction of the oxadiazole derivative with propanamide under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols, and leaving groups like halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted amides or esters.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been studied for its enzyme inhibition properties, which could be useful in developing new pharmaceuticals.

  • Medicine: The compound's potential as a therapeutic agent is being investigated, particularly in the treatment of diseases related to enzyme dysfunction.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the modulation of biological processes and the potential therapeutic effects observed in medical research.

Comparison with Similar Compounds

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(4-tert-butylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: This compound has a similar oxadiazole ring but differs in the substituents on the phenyl group.

  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: This compound has a different position of the methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties.

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